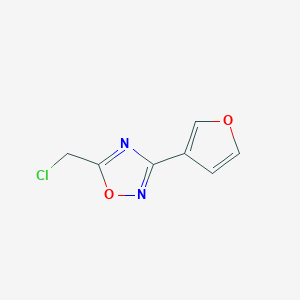

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Furan Compounds

The furan ring is a common feature in many biologically active compounds. Furan derivatives have been found to possess various biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and analgesic properties .

Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antifungal, antiviral, and anticancer effects .

Chloromethyl Compounds

Chloromethyl groups are often used in organic synthesis to introduce a methyl group into a molecule. The presence of a chloromethyl group can influence the reactivity and properties of the compound .

Biochemische Analyse

Biochemical Properties

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications in protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic pathways and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it can form covalent adducts with DNA, potentially leading to mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under certain conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake, localization, and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .

Biologische Aktivität

The compound 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for contributing to various pharmacological properties. The furan moiety enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 | Apoptosis induction |

| Compound B | HCT-116 (Colon) | 0.80 | EGFR inhibition |

| Compound C | MDA-MB-231 (Breast) | 0.87 | Cell cycle arrest |

These findings suggest that derivatives of the oxadiazole scaffold can induce apoptosis and inhibit critical pathways in cancer progression, making them promising candidates for further development in cancer therapy .

Antimalarial Activity

The antimalarial properties of oxadiazoles have also been a focal point of research. Specifically, studies have indicated that certain oxadiazole derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity of Oxadiazole Derivatives

| Compound Name | IC50 (nM) | Selectivity Index (SI) | Action Type |

|---|---|---|---|

| Compound D | <40 | >2500 | Slow-action antiplasmodial |

| Compound E | 0.50 | >50 | Rapid clearance |

The slow-action mechanism of some oxadiazoles offers a novel approach to malaria treatment, potentially overcoming resistance seen with current frontline therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various pathways.

- Inhibition of Enzymes : Some compounds inhibit key enzymes involved in cancer proliferation and survival.

- Interference with Cellular Signaling : Targeting specific signaling pathways such as EGFR can halt tumor growth.

Case Studies

Several case studies have documented the efficacy of oxadiazoles in preclinical models:

- Study on Anticancer Effects : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antimalarial Efficacy : In murine models infected with Plasmodium berghei, compounds showed significant reductions in parasitemia levels compared to control groups .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(10-12-6)5-1-2-11-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSLKNVKVLXKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.